3-(Aminooxy)butane-1-thiol
Description
3-(Aminooxy)butane-1-thiol is a bifunctional organic compound characterized by a butane backbone with two distinct functional groups: an aminooxy (-ONH₂) moiety at the third carbon and a thiol (-SH) group at the first carbon. This dual functionality enables unique reactivity, making it a candidate for applications in bioconjugation, drug delivery, and materials science. The thiol group is highly nucleophilic, facilitating disulfide bond formation or metal coordination, while the aminooxy group participates in oxime ligation—a reaction critical for site-specific modifications in peptides and proteins . However, the aminooxy group’s sensitivity to aldehydes, ketones, and oxidizing agents necessitates stringent handling protocols to prevent undesired side reactions .
Properties
Molecular Formula |
C4H11NOS |
|---|---|
Molecular Weight |
121.20 g/mol |
IUPAC Name |
O-(4-sulfanylbutan-2-yl)hydroxylamine |
InChI |
InChI=1S/C4H11NOS/c1-4(6-5)2-3-7/h4,7H,2-3,5H2,1H3 |
InChI Key |
ZBWASMUZSLYFQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCS)ON |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The typical synthetic route involves:
- Starting from a butane backbone precursor with a leaving group or functional handle at the 1-position (for thiol introduction) and at the 3-position (for aminooxy introduction).
- Introduction of the thiol group often via nucleophilic substitution or thiolation of a halogenated intermediate.
- Introduction of the aminooxy group by reaction of a suitable precursor (e.g., a hydroxylamine derivative) with a carbonyl or halogenated intermediate.
- Protection of amino or thiol groups during intermediate steps to prevent undesired side reactions.
- Final deprotection and purification to yield the target compound.
Specific Example from Literature
While direct preparation methods for 3-(Aminooxy)butane-1-thiol are scarce, analogous compounds such as 3-(Aminooxy)-1-propanethiol have been synthesized by nucleophilic substitution of 3-chloropropanethiol with hydroxylamine hydrochloride in aqueous reflux conditions, followed by purification through crystallization. This method can be adapted for the butane derivative by using 4-chlorobutanethiol or similar precursors.
Industrial Scale Considerations
Industrial synthesis typically optimizes these routes by:
- Using continuous flow reactors to improve reaction control and scalability.
- Employing advanced purification techniques such as chromatography or crystallization to ensure high purity.
- Optimizing reaction conditions (temperature, solvent, catalysts) to maximize yield and minimize by-products.
Detailed Stepwise Preparation Method (Hypothetical Based on Analogous Compounds)
| Step | Reaction | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of 4-halobutanethiol | Starting from 1,4-dihalobutane or 4-halo-1-butanol; substitution with thiol source (e.g., NaSH) | Thiol group introduced at terminal position |
| 2 | Protection of thiol group | Use of protecting groups like acetyl or trityl under mild conditions | Prevents oxidation or side reactions during aminooxy introduction |
| 3 | Introduction of aminooxy group | Reaction of protected 4-halobutanethiol with hydroxylamine derivatives or aminooxy precursors under alkaline conditions | Nucleophilic substitution or oxime formation |
| 4 | Deprotection of thiol and aminooxy groups | Acidic or reductive conditions depending on protecting groups used | Yields free 3-(Aminooxy)butane-1-thiol |
| 5 | Purification | Chromatography, crystallization, or distillation | Ensures high purity and removal of side products |
Research Findings and Data Analysis
Yield and Purity
- Yields for similar aminooxy-thiol compounds typically range from 70% to 95% depending on reaction conditions and scale.
- Purity is often above 98% after purification, with optical purity maintained if chiral centers are involved.
Reaction Conditions Impact
- Mild acidic or basic conditions favor selective substitution without degradation of sensitive aminooxy or thiol groups.
- Use of protecting groups is critical to prevent oxidation of thiol to disulfides during synthesis.
- Lewis acids or borohydride reagents are used in related syntheses for reduction steps, but are less common in direct aminooxy-thiol synthesis.
Comparative Analysis with Related Compounds
Summary of Key Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic substitution of halobutanethiol with hydroxylamine | Direct introduction of aminooxy group on thiol-containing precursor | Straightforward, scalable | Requires thiol protection, possible side reactions |
| Multi-step protection, esterification, reduction (adapted from amino alcohol synthesis) | Stepwise functional group manipulation with protecting groups | High purity, stereochemical control | Longer synthesis, more steps, higher cost |
| Industrial continuous flow synthesis | Optimized for large scale with advanced purification | High yield, reproducibility | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
3-(Aminooxy)butane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler thiols or amines.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Disulfides, sulfonic acids.
Reduction Products: Simpler thiols, amines.
Substitution Products: Various derivatives depending on the substituent used.
Scientific Research Applications
Bioconjugation and Drug Development
One of the primary applications of 3-(Aminooxy)butane-1-thiol lies in its role as a thiol-reactive agent for bioconjugation. It can selectively react with various biomolecules, facilitating the development of targeted drug delivery systems.
- Case Study : A recent study highlighted the synthesis of radiolabeled prosthetic groups that utilize thiol-specific bioconjugation techniques. The incorporation of 3-(Aminooxy)butane-1-thiol in these systems has shown promise in enhancing the stability and targeting ability of radiopharmaceuticals, which are critical for imaging and therapeutic applications in oncology .
Polyamine Antimetabolites
3-(Aminooxy)butane-1-thiol has been investigated as a polyamine antimetabolite, which can inhibit ornithine decarboxylase (ODC), an enzyme associated with cell proliferation and tumor growth.
- Research Findings : Derivatives of this compound have been synthesized and tested for their inhibitory effects on ODC activity. For instance, analogs of 3-(Aminooxy)butane-1-thiol demonstrated significant cytostatic effects against bladder carcinoma cells in vitro, indicating potential therapeutic value as cancer treatment agents .
Chemoselective Conjugation Chemistry
The compound is also utilized in chemoselective conjugation chemistry, particularly in the formation of stable linkages between proteins and other biomolecules.
- Innovative Applications : A study reported the use of 3-(Aminooxy)butane-1-thiol in creating knottin mini-proteins through oxime conjugation chemistry. These knottins are engineered to enhance binding affinity to cell surface receptors, making them suitable for therapeutic interventions targeting specific tissues or tumors .
Self-Immolative Spacers
Another innovative application involves using 3-(Aminooxy)butane-1-thiol as part of self-immolative spacers that can release thiols upon reduction.
- Experimental Results : Research demonstrated that when combined with specific reducing agents, compounds containing 3-(Aminooxy)butane-1-thiol could effectively release free thiols in solution, showcasing its utility in controlled drug release systems .
Stability and Reactivity Studies
The stability and reactivity of 3-(Aminooxy)butane-1-thiol derivatives have been extensively studied to optimize their use in biological systems.
- Findings on Stability : Studies indicate that modifications to the structure of 3-(Aminooxy)butane-1-thiol can enhance its stability under physiological conditions, thus reducing potential artifacts during cellular experiments. This is crucial for ensuring accurate results when evaluating the pharmacological effects of polyamine analogs .
Data Summary Table
Mechanism of Action
The mechanism of action of 3-(Aminooxy)butane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modifications that affect protein function. The aminooxy group can react with carbonyl groups in biomolecules, forming stable oxime linkages. These interactions can influence cellular pathways and processes, making the compound useful in research and therapeutic applications.
Comparison with Similar Compounds
Butane-1-thiol (CAS 109-79-5)
- Structure: A four-carbon thiol lacking the aminooxy group.
- Reactivity : The thiol group undergoes oxidation to disulfides and participates in redox cycling, generating thiyl radicals and reactive oxygen species .
- Metabolism : Metabolized via pathways shared with ethanethiol, yielding sulfate, CO₂, sulfides, and sulfones .
- Exposure Limits : The Netherlands’ occupational exposure limit (OEL) is 1.5 mg/m³ (0.5 ppm) as an 8-hour time-weighted average (TWA) .
Ethanethiol (CAS 75-08-1)
- Structure : A shorter-chain thiol (two carbons).
- Reactivity : Higher volatility and stronger odor compared to butane-1-thiol.
- Applications : Primarily used as a gas odorant.
Comparison with 3-(Aminooxy)butane-1-thiol: The aminooxy group in 3-(Aminooxy)butane-1-thiol introduces orthogonal reactivity but may alter metabolic pathways compared to simple thiols.
Aminooxy-Containing Compounds
(Aminooxy)acetylated Peptides
- Structure: Peptides functionalized with aminooxy groups for oxime ligation.
- Reactivity: Aminooxy groups react selectively with ketones or aldehydes but are sensitive to competing carbonyl-containing compounds (e.g., acetone) .
- Applications : Used in peptide-drug conjugates and radiopharmaceuticals .
Comparison with 3-(Aminooxy)butane-1-thiol: While both compounds share aminooxy reactivity, 3-(Aminooxy)butane-1-thiol’s thiol group enables additional conjugation strategies (e.g., disulfide bonds or metal coordination). However, the thiol’s nucleophilicity may interfere with aminooxy reactions unless reaction conditions are carefully optimized .
Dual Functional Group Compounds
Few compounds combine thiol and aminooxy groups. Hypothetical analogues, such as 2-(Aminooxy)ethanethiol, would face similar challenges in balancing reactivity. The dual functionality of 3-(Aminooxy)butane-1-thiol offers versatility but requires sequential or orthogonal protection strategies to prevent cross-reactivity.
Data Tables
Table 1: Key Properties of Thiol-Containing Compounds
Table 2: Aminooxy Compound Reactivity
Key Research Findings
- Oxime Ligation: Aminooxy groups enable efficient bioconjugation but require inert atmospheres to avoid side reactions with ambient carbonyls .
- Thiol Stability: Thiols like butane-1-thiol undergo redox cycling, producing cytotoxic radicals; 3-(Aminooxy)butane-1-thiol’s metabolism remains unstudied but may differ due to its aminooxy group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
